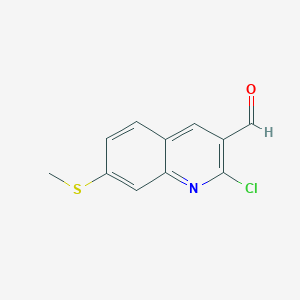

2-Chloro-7-methylsulfanyl-quinoline-3-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-7-methylsulfanylquinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNOS/c1-15-9-3-2-7-4-8(6-14)11(12)13-10(7)5-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZKPVKLQVQZMHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC2=NC(=C(C=C2C=C1)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloro-7-methylsulfanyl-quinoline-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of biologically active compounds.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1] The versatility of the quinoline scaffold allows for fine-tuning of its physicochemical properties through substitution, enabling the optimization of drug-like characteristics. This guide focuses on a specific derivative, 2-Chloro-7-methylsulfanyl-quinoline-3-carbaldehyde, a compound of interest for its potential as a synthetic intermediate in the development of novel therapeutics. Understanding its fundamental physicochemical properties is a critical first step in its journey from a laboratory curiosity to a potential clinical candidate.

Chemical Identity and Structural Elucidation

Molecular Structure:

Chemical Structure of the Compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | 2-Chloro-7-(methylsulfanyl)quinoline-3-carbaldehyde | N/A |

| Molecular Formula | C₁₁H₈ClNOS | N/A |

| Molecular Weight | 237.71 g/mol | N/A |

| CAS Number | Not available | N/A |

| Commercial Availability | Catalog No: CBR02142-1G774 | [2] |

Synthesis via Vilsmeier-Haack Reaction

The synthesis of 2-chloro-3-formylquinolines is commonly achieved through the Vilsmeier-Haack reaction.[3] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to effect the cyclization of an N-arylacetamide.[3] For the synthesis of the title compound, the likely precursor would be N-(3-(methylsulfanyl)phenyl)acetamide.

Reaction Scheme:

General schematic of the Vilsmeier-Haack reaction for quinoline synthesis.

Physicochemical Properties: Predicted and Analog-Derived Data

Table 2: Predicted and Analog-Derived Physicochemical Properties

| Property | Predicted/Analog Value | Basis of Information |

| Melting Point (°C) | Likely in the range of 140-160 | Based on analogs: 2-chloro-7-methyl derivative (no data found), and other substituted 2-chloroquinoline-3-carbaldehydes which often melt in this range.[4] |

| Boiling Point (°C) | > 300 (with decomposition) | General characteristic of quinoline derivatives. |

| Solubility | Sparingly soluble in water; Soluble in organic solvents like chloroform, ethyl acetate, and DMF. | Based on the general solubility of quinoline derivatives and the hydrophobic nature of the methylsulfanyl group.[5] |

| Appearance | Likely a pale yellow to white solid | Based on the appearance of similar quinoline-3-carbaldehydes. |

Experimental Protocols for Physicochemical Characterization

To ascertain the definitive physicochemical properties of this compound, the following standard experimental protocols are recommended.

Melting Point Determination

The melting point is a crucial indicator of purity. A sharp melting range is characteristic of a pure crystalline solid.

Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the dry, powdered compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a steady rate (e.g., 2-3 °C per minute).

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting range.

Solubility Determination

Solubility is a critical parameter for drug development, influencing bioavailability and formulation. The shake-flask method is the gold standard for determining equilibrium solubility.

Protocol: Shake-Flask Method for Aqueous Solubility

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of purified water (or a relevant buffer solution) in a sealed vial.

-

Equilibration: The vial is agitated in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-72 hours) to reach equilibrium.

-

Phase Separation: The suspension is filtered through a low-binding syringe filter (e.g., 0.22 µm) to remove any undissolved solid.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Workflow for Equilibrium Solubility Determination.

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric techniques are indispensable for confirming the chemical structure and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: The ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

-

Data Analysis: The chemical shifts (δ), coupling constants (J), and integration values of the proton signals, along with the chemical shifts of the carbon signals, are analyzed to confirm the expected molecular structure. The aldehyde proton is expected to appear as a singlet at a downfield chemical shift (typically δ 9-10 ppm).[4]

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight of the compound and can provide information about its fragmentation pattern.

Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Ionization: The sample is introduced into the mass spectrometer and ionized using an appropriate technique, such as electrospray ionization (ESI).

-

Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion is measured with high accuracy. This allows for the determination of the elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: The solid sample can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The IR spectrum is recorded over the range of approximately 4000-400 cm⁻¹.

-

Data Analysis: The presence of characteristic absorption bands is used to identify functional groups. For the title compound, key expected absorptions include a strong C=O stretch for the aldehyde (around 1690-1715 cm⁻¹) and various C=C and C=N stretching vibrations for the quinoline ring system.[4]

Conclusion: A Versatile Intermediate for Drug Discovery

While the experimental physicochemical data for this compound remains to be fully elucidated, its structural features and the established synthetic routes for related compounds mark it as a promising and versatile intermediate in drug discovery. The protocols outlined in this guide provide a robust framework for its comprehensive characterization. A thorough understanding of its solubility, stability, and spectroscopic properties will be instrumental in unlocking its full potential for the synthesis of novel bioactive molecules and the development of future therapeutics.

References

- Abdel-Wahab, B. F., et al. (2012).

- Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. (2016). International Journal of Chemical Studies, 4(5), 11-15.

- Khan, F. N., et al. (2009). 2-Chloro-7-methylquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2721.

- Kuş, N., & Ilıcan, S. (2021). Natural Bond Orbital Analysis of 2-Chloro-7-Methylquinoline-3-Carbaldehyde. Journal of Materials and Electronic Devices, 4, 15-23.

-

PubChem. (n.d.). 2-Chloro-7-methoxyquinoline-3-carbaldehyde. Retrieved from [Link]

- The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. (2014). International Journal of Science and Research (IJSR), 3(7), 1255-1258.

-

Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET - Quinoline-3-carboxaldehyde. Retrieved from [Link]

-

CBR02142-1G774 Chemical Synthesis - RC. (n.d.). 2-CHLORO-7-(METHYLTHIO)-3-QUINOLINECARBALDEHYDE. Retrieved from [Link]

Sources

An In-depth Technical Guide on the Biological Activity of 2-Chloro-7-methylsulfanyl-quinoline-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Niche Quinoline Scaffold

The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities.[1][2][3] Its derivatives have been extensively explored, yielding compounds with potent anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting properties.[4][5][6][7][8] Within this vast chemical space, 2-chloroquinoline-3-carbaldehyde has emerged as a particularly versatile scaffold. The presence of a reactive chlorine atom at the 2-position and a formyl group at the 3-position provides facile handles for synthetic diversification, enabling the generation of extensive libraries of novel compounds.[1][9][10]

This technical guide focuses on a specific, yet under-explored, derivative: 2-Chloro-7-methylsulfanyl-quinoline-3-carbaldehyde . While direct biological data for this particular molecule is not extensively documented in publicly available literature, its structural features suggest a high potential for significant biological activity. The introduction of a methylsulfanyl group at the 7-position can modulate the electronic and steric properties of the quinoline ring, potentially influencing its interaction with biological targets and leading to unique activity profiles.

This guide will, therefore, adopt a predictive and instructive approach. By synthesizing the known biological activities of closely related 2-chloroquinoline-3-carbaldehyde analogs, we will construct a probable biological profile for our target compound. We will delve into the established anticancer, antimicrobial, and enzyme inhibitory activities of this chemical class, providing a rationale for why this compound is a compelling candidate for investigation. Furthermore, we will furnish detailed, field-proven experimental protocols to empower researchers to systematically evaluate its biological potential.

Our objective is to provide a comprehensive roadmap for the exploration of this promising molecule, from its synthesis to its potential therapeutic applications.

I. Synthetic Strategy and Characterization

The synthesis of this compound is anticipated to follow established methodologies for related quinoline carbaldehydes, primarily the Vilsmeier-Haack reaction .[11][12][13][14] This one-pot reaction typically involves the formylation and cyclization of an appropriate acetanilide precursor.

Proposed Synthetic Workflow:

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction

-

Preparation of the Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF) to 0-5 °C in an ice bath. Add phosphorus oxychloride (POCl₃) dropwise with constant stirring, ensuring the temperature does not exceed 10 °C. Stir the resulting mixture for an additional 30 minutes at the same temperature to form the Vilsmeier reagent.

-

Reaction with Acetanilide: To the prepared Vilsmeier reagent, add N-(3-(methylsulfanyl)phenyl)acetamide portion-wise while maintaining the temperature below 10 °C.

-

Cyclization: After the addition is complete, gradually heat the reaction mixture to 80-90 °C and maintain this temperature for 12-15 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring. Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) until a precipitate forms.

-

Purification: Filter the crude product, wash with cold water, and dry. Recrystallize the solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/petroleum ether) to obtain the purified this compound.

-

Characterization: Confirm the structure of the synthesized compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR spectroscopy.

II. Probable Biological Activities and Mechanistic Insights

Based on the extensive research on 2-chloroquinoline-3-carbaldehyde derivatives, we can hypothesize several key biological activities for this compound.

A. Anticancer Activity

The quinoline scaffold is present in several clinically approved anticancer drugs.[5][14] Derivatives of 2-chloroquinoline-3-carbaldehyde have demonstrated significant cytotoxic effects against various cancer cell lines.[4][7][15]

Potential Mechanisms of Action:

-

Tubulin Polymerization Inhibition: Many quinoline derivatives exert their anticancer effects by interacting with the tubulin-microtubule system, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[15] The planar quinoline ring can bind to the colchicine binding site on β-tubulin.

-

Enzyme Inhibition: Quinolines are known to inhibit a range of enzymes crucial for cancer cell proliferation, such as tyrosine kinases and DNA topoisomerases.[1][16]

-

Induction of Apoptosis: These compounds can trigger programmed cell death through various signaling pathways.[15]

Rationale for the 7-methylsulfanyl group: The presence of the sulfur-containing group could enhance interactions with specific biological targets through additional hydrophobic or electronic interactions, potentially leading to increased potency or a novel mechanism of action.

Caption: Potential anticancer mechanisms of action.

B. Antimicrobial Activity

Quinolone antibiotics are a well-established class of antibacterial agents. The broader quinoline class also exhibits activity against a range of bacteria and fungi.[1][6] Schiff bases derived from 2-chloroquinoline-3-carbaldehyde have shown moderate to good antimicrobial activity.[17]

Potential Targets:

-

Bacterial DNA Gyrase and Topoisomerase IV: These enzymes are essential for bacterial DNA replication and are the primary targets of quinolone antibiotics.

-

Cell Wall Synthesis: Some heterocyclic compounds interfere with the biosynthesis of the bacterial cell wall.

-

Biofilm Formation: Certain quinoline derivatives have been shown to inhibit biofilm formation, a key virulence factor for many pathogenic bacteria.[1]

Rationale for the 7-methylsulfanyl group: The lipophilicity and electronic properties conferred by the methylsulfanyl group could influence the compound's ability to penetrate bacterial cell membranes and interact with intracellular targets.

C. Enzyme Inhibition

Beyond anticancer and antimicrobial targets, quinoline derivatives have been identified as inhibitors of various other enzymes.

-

Methionine Aminopeptidases (MetAPs): Quinoline-carbaldehyde derivatives have been identified as novel and specific inhibitors of Leishmanial Methionine Aminopeptidase 1 (LdMetAP1), a potential drug target for leishmaniasis.[18]

-

DNA Methyltransferases (DNMTs): Recent studies have shown that quinoline-based compounds can inhibit DNA methyltransferases, suggesting a role in epigenetic modulation.[8][19]

Rationale for the 7-methylsulfanyl group: The specific substitution pattern at the 7-position could be crucial for selective binding to the active site of these enzymes, potentially leading to potent and specific inhibitors.

III. Experimental Protocols for Biological Evaluation

The following protocols provide a framework for the initial biological screening of this compound.

A. In Vitro Anticancer Activity: MTT Assay

This assay assesses the metabolic activity of cells as an indicator of cell viability.

Protocol:

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in culture media to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Add the diluted compound to the wells and incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation:

| Cell Line | IC₅₀ (µM) of Test Compound | IC₅₀ (µM) of Doxorubicin (Control) |

| MCF-7 | To be determined | Reference value |

| A549 | To be determined | Reference value |

| HeLa | To be determined | Reference value |

B. Antibacterial Activity: Broth Microdilution Assay

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

-

Bacterial Strains: Use standard bacterial strains such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

-

Inoculum Preparation: Prepare a standardized bacterial inoculum in a suitable broth (e.g., Mueller-Hinton Broth) to a density of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: Serially dilute the test compound in the broth in a 96-well plate.

-

Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria and broth) and a negative control (broth only).

-

Incubation: Incubate the plate at 37 °C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation:

| Bacterial Strain | MIC (µg/mL) of Test Compound | MIC (µg/mL) of Ciprofloxacin (Control) |

| S. aureus | To be determined | Reference value |

| E. coli | To be determined | Reference value |

| P. aeruginosa | To be determined | Reference value |

C. Enzyme Inhibition Assay: A General Fluorometric Protocol

This protocol can be adapted for various enzymes where a fluorogenic substrate is available.

Protocol:

-

Reagents: Prepare a buffer solution appropriate for the target enzyme. Obtain the purified enzyme and a corresponding fluorogenic substrate.

-

Reaction Setup: In a 96-well black plate, add the buffer, the test compound at various concentrations, and the enzyme. Pre-incubate for a short period to allow for compound-enzyme interaction.

-

Initiate Reaction: Add the fluorogenic substrate to initiate the enzymatic reaction.

-

Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor. Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

Caption: General workflow for a fluorometric enzyme inhibition assay.

IV. Concluding Remarks and Future Directions

This compound represents a promising, yet unexplored, chemical entity. The foundational knowledge of the broader 2-chloroquinoline-3-carbaldehyde class strongly suggests its potential as a bioactive molecule, particularly in the realms of oncology and infectious diseases. The synthetic accessibility and the potential for diverse functionalization of its reactive aldehyde group further enhance its appeal as a starting point for the development of new therapeutic leads.

The experimental protocols detailed in this guide provide a robust framework for the initial biological characterization of this compound. Positive results from these primary screens should be followed by more in-depth secondary assays to elucidate the mechanism of action, including cell cycle analysis, apoptosis assays, and specific enzyme kinetics. Further derivatization of the 3-carbaldehyde position could also lead to the discovery of compounds with enhanced potency and selectivity. This in-depth technical guide serves as a call to action for the research community to investigate the full potential of this intriguing molecule.

References

-

Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484–8515. [Link]

-

Moghadam, F. Y., & Archin, S. (2021). Synthetic exploration of quinoline-3-carbaldehyde in N,N-dimethylformamide. RSC Advances, 11(42), 26265-26284. [Link]

-

Kumar, A., et al. (2020). Synthesis and Characterization of Quinoline-Carbaldehyde Derivatives as Novel Inhibitors for Leishmanial Methionine Aminopeptidase 1. European Journal of Medicinal Chemistry, 188, 111860. [Link]

-

Tekale, A. S., Shaikh, S. A. L., & Tirpude, H. A. (2016). Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. International Journal of Chemical Studies, 4(6), 95-98. [Link]

-

Hussein, M. A., et al. (2018). Synthesis and antimicrobial activity of Schiff bases derived from 2-chloro quinoline-3-carbaldehyde and its derivatives incorporating 7-methyl-2-propyl-3 H -benzoimidazole-5-carboxylic acid hydrazide. ResearchGate. [Link]

-

Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484–8515. [Link]

-

Abdel-Wahab, B. F., et al. (2012). Synthesis, antibacterial and anticancer evaluation of some new 2-chloro-3-hetarylquinolines. ResearchGate. [Link]

-

Tekale, A. S., Shaikh, S. A. L., & Tirpude, H. A. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies, 4(6), 95-98. [Link]

-

Subashini, R., et al. (2009). 2-Chloro-7-methylquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2721. [Link]

-

Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484–8515. [Link]

-

Bingul, M., et al. (2020). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules, 25(18), 4197. [Link]

-

Badwaik, H., et al. (2011). Antibacterial Evaluation of Novel 2-Aryl-Quinoline -3-Carbaldehyde Derivatives. Asian Journal of Research in Chemistry, 4(6). [Link]

-

Kus, N., & Ozturk, T. (2021). DFT/TD-DFT ANALYSIS OF 2-CHLORO-7-METHYLQUINOLINE-3-CARBALDEHYDE USING COMPUTER COMPUTING METHOD. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(ICONAT Special Issue), 85-93. [Link]

-

Szychlinska, L., et al. (2021). Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety. Molecules, 26(23), 7169. [Link]

-

Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Arkivoc, 2018(1), 244-287. [Link]

-

Abdel-Wahab, B. F., et al. (2012). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. ResearchGate. [Link]

-

Abbas, S. Y., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(50), 29845-29864. [Link]

-

Al-Ostoot, F. H., et al. (2023). Some of the important anticancer agents with quinoline, morpholine and 1,2,3‐triazole scaffolds. ResearchGate. [Link]

-

Kus, N., & Ozturk, T. (2021). Natural Bond Orbital Analysis of 2-Chloro-7-Methylquinoline-3-Carbaldehyde. Journal of Materials and Electronic Devices, 4, 15-23. [Link]

-

Lukbanova, E. A., et al. (2021). Study of biological activity of 2-quinoline-2-yl-derivative 1,3-tropolone in experiment. Research and Practical Medicine Journal, 8(4), 10-18. [Link]

-

Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017). ResearchGate. [Link]

-

Sharma, P., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Iranian Chemical Society, 19(10), 4373-4405. [Link]

-

Subashini, R., et al. (2009). 2-Chloro-quinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2710. [Link]

-

Kumar, A., & Narasimhan, B. (2016). Comprehensive Review on Current Developments of Quinoline-Based Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 16(11), 1415-1434. [Link]

-

Zhou, Y., et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. Cell Chemical Biology, 31(12), 2112-2127.e6. [Link]

-

Zhou, Y., et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. Cell Chemical Biology, 31(12), 2112-2127.e6. [Link]

Sources

- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. chemijournal.com [chemijournal.com]

- 12. chemijournal.com [chemijournal.com]

- 13. 2-Chloro-7-methylquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 2-Chloro-7-methylsulfanyl-quinoline-3-carbaldehyde via Vilsmeier-Haack Reaction: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive guide to the synthesis of 2-Chloro-7-methylsulfanyl-quinoline-3-carbaldehyde, a key intermediate in the development of novel therapeutics and functional materials. The synthesis is achieved through the versatile and powerful Vilsmeier-Haack reaction, a cornerstone of heterocyclic chemistry. This document delves into the mechanistic underpinnings of the reaction, provides a detailed and validated experimental protocol, and outlines the necessary analytical techniques for product characterization.

Introduction: The Significance of Functionalized Quinolines

Quinoline scaffolds are privileged structures in medicinal chemistry and materials science, exhibiting a broad spectrum of biological activities and unique photophysical properties.[1][2] The targeted compound, this compound, incorporates three key functional groups: a reactive chloro group at the 2-position, a versatile formyl group at the 3-position, and a methylsulfanyl group at the 7-position. This specific arrangement of functionalities makes it a highly valuable building block for the synthesis of a diverse array of more complex molecules. The chloro and formyl groups, in particular, serve as handles for further chemical modifications, enabling the construction of extensive compound libraries for drug discovery and the development of advanced materials.[3]

The Vilsmeier-Haack Reaction: Mechanism and Rationale

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5] The reaction utilizes a "Vilsmeier reagent," an electrophilic chloroiminium salt, which is typically generated in situ from the reaction of a substituted amide, such as N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃).[6][7][8]

The reaction proceeds in two primary stages:

-

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium salt, also known as the Vilsmeier reagent.[4] This reagent is a weak electrophile that reacts selectively with electron-rich aromatic systems.[4]

-

Electrophilic Aromatic Substitution and Cyclization: The synthesis of 2-chloro-3-formylquinolines is often achieved through the Vilsmeier-Haack cyclization of an N-arylacetamide.[6] The electron-rich aromatic ring of the acetanilide attacks the Vilsmeier reagent, initiating an electrophilic substitution. This is followed by an intramolecular cyclization and subsequent elimination to yield the desired 2-chloro-3-formylquinoline.[6] The presence of electron-donating groups on the N-arylacetamide substrate generally facilitates the reaction and improves yields.

The overall transformation is a one-pot synthesis that efficiently constructs the functionalized quinoline core.[6]

Mechanistic Diagram

Caption: Mechanism of this compound synthesis.

Experimental Protocol

This protocol details the synthesis of this compound from N-(3-(methylsulfanyl)phenyl)acetamide.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass | Notes |

| N-(3-(methylsulfanyl)phenyl)acetamide | 181.25 | 10 | 1.81 g | Starting material |

| N,N-Dimethylformamide (DMF) | 73.09 | 30 | 2.3 mL | Anhydrous |

| Phosphorus oxychloride (POCl₃) | 153.33 | 70 | 6.5 mL | Freshly distilled is recommended |

| Crushed Ice | - | - | ~200 g | For work-up |

| Saturated Sodium Bicarbonate Solution | - | - | As needed | For neutralization |

| Ethyl Acetate | 88.11 | - | For recrystallization | Reagent grade |

| Petroleum Ether | - | - | For recrystallization | Reagent grade |

Step-by-Step Procedure

I. Vilsmeier Reagent Preparation

-

Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a calcium chloride guard tube to protect from moisture.

-

Add anhydrous N,N-dimethylformamide (DMF, 2.3 mL, 30 mmol) to the flask.

-

Cool the flask to 0-5 °C in an ice-salt bath.

-

Slowly add freshly distilled phosphorus oxychloride (POCl₃, 6.5 mL, 70 mmol) dropwise to the cooled DMF with constant stirring.[9] Caution: The reaction is exothermic. Maintain the temperature below 5 °C.

-

After the addition is complete, continue stirring the mixture for an additional 30 minutes at 0-5 °C to ensure the complete formation of the Vilsmeier reagent.[6]

II. Reaction with the Acetanilide Substrate

-

To the freshly prepared Vilsmeier reagent, add N-(3-(methylsulfanyl)phenyl)acetamide (1.81 g, 10 mmol) portion-wise, ensuring the temperature remains below 10 °C.

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture in a pre-heated oil bath to 80-90 °C for 4-10 hours.[9][10] The reaction progress should be monitored by Thin Layer Chromatography (TLC).

III. Work-up and Isolation

-

After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

In a separate large beaker, prepare a slurry of crushed ice and water.

-

Carefully and slowly pour the reaction mixture onto the crushed ice with vigorous stirring.[6]

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7. A solid precipitate should form.[6]

-

Continue stirring for 30 minutes to ensure complete precipitation.

IV. Purification

-

Filter the solid product using a Büchner funnel and wash it thoroughly with cold water.

-

Dry the crude product in a desiccator or a vacuum oven.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethyl acetate/petroleum ether mixture, to yield the pure this compound.[11]

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis.

Characterization and Analysis

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.

-

Melting Point: To determine the purity of the crystalline solid.

-

Spectroscopic Methods:

-

¹H NMR and ¹³C NMR: To confirm the chemical structure and identify the characteristic peaks for the quinoline core, formyl group, and methylsulfanyl group.

-

Infrared (IR) Spectroscopy: To identify the characteristic stretching frequencies of the aldehyde C=O and C-Cl bonds.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its identity.

-

Troubleshooting and Safety Precautions

-

Low Yield: Ensure all reagents are anhydrous, especially the DMF. The reaction is sensitive to moisture. A higher molar excess of POCl₃ may improve the yield.[9]

-

Incomplete Reaction: Extend the reaction time or slightly increase the temperature, while carefully monitoring for potential side product formation by TLC.

-

Safety: Phosphorus oxychloride is corrosive and reacts violently with water. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The work-up procedure should be performed with caution as the quenching of the reaction mixture with ice is exothermic.

Conclusion

The Vilsmeier-Haack reaction provides an efficient and direct route for the synthesis of this compound. This application note offers a detailed and scientifically grounded protocol for researchers in organic synthesis and medicinal chemistry. The resulting functionalized quinoline is a valuable intermediate for the development of novel compounds with potential therapeutic and material applications.

References

-

NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Wikipedia. (2023). Vilsmeier–Haack reaction. Retrieved from [Link]

-

Patel, H. M., et al. (2014). Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. Medicinal Chemistry Research, 23(5), 2289-2297. Retrieved from [Link]

-

Slideshare. (n.d.). Vilsmeier haack rxn. Retrieved from [Link]

-

Mogilaiah, K., et al. (2004). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 43(12), 2618-2621. Retrieved from [Link]

-

Name-Reaction.com. (n.d.). Vilsmeier-Haack reaction. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of Vilsmeier reagent. Retrieved from [Link]

-

Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7. Retrieved from [Link]

-

Nain, S., et al. (2023). Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis. Synthesis, 55(10), 1499-1525. Retrieved from [Link]

-

ResearchGate. (n.d.). Vilsmeier-Haack synthesis of quinoline-carbaldehyde derivatives. Retrieved from [Link]

-

International Journal of Chemical Studies. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 9(6), 1-5. Retrieved from [Link]

- Google Patents. (n.d.). WO2020050368A1 - Method for preparing vilsmeier reagent.

-

International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

-

DUT Open Scholar. (2016). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Indian Journal of Chemistry - Section B, 55B(1), 77-83. Retrieved from [Link]

-

ResearchGate. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19). Phosphorus, Sulfur, and Silicon and the Related Elements, 196(3), 1-64. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (1979). The mechanism of the Vilsmeier–Haack reaction. Part II. A kinetic study of the formylation of thiophen derivatives with dimethylformamide and phosphorus oxychloride or carbonyl chloride in 1,2-dichloroethane. (10), 1455-1462. Retrieved from [Link]

-

International Journal of Chemical Studies. (2015). A highly efficient synthesis of 2-chloro -3-formyl- 8-methyl quinoline: Vilsmeier-haack reagent. International Journal of Chemical Studies, 3(2), 24-27. Retrieved from [Link]

-

Wikipedia. (n.d.). Vilsmeier reagent. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 2-Chloro-7-methylquinoline-3-carbaldehyde. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Catalytic Vilsmeier-Haack-Type Formylation of Indoles with Triphenylphosphine Oxide as a Catalyst. Retrieved from [Link]

-

RSC Advances. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. 8(28), 15456-15481. Retrieved from [Link]

-

Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-4,5,6,7-tetrahydro-3H-indol-2-yl)-3-(dimethylamino)acrylaldehyde and its synthetic applications. International Journal of Organic Chemistry, 3(3A), 1-8. Retrieved from [Link]

-

ResearchGate. (n.d.). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. Retrieved from [Link]

-

Semantic Scholar. (n.d.). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Retrieved from [Link]

-

International Journal of Science and Research (IJSR). (n.d.). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. Retrieved from [Link]

Sources

- 1. Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chemijournal.com [chemijournal.com]

- 11. 2-Chloro-7-methylquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: The Strategic Utility of 2-Chloro-7-methylsulfanyl-quinoline-3-carbaldehyde in Modern Medicinal Chemistry

Preamble: The Quinoline Scaffold as a "Privileged" Structure

In the landscape of medicinal chemistry, the quinoline ring system holds a distinguished status as a "privileged scaffold".[1][2] This designation is earned by its recurring presence in a multitude of clinically approved drugs and biologically active compounds, demonstrating a remarkable capacity to bind to diverse biological targets.[3][4][5] The synthetic versatility of the quinoline core allows for extensive functionalization, enabling chemists to fine-tune steric, electronic, and physicochemical properties to achieve desired therapeutic effects.[6][7]

This guide focuses on a particularly valuable, polysubstituted quinoline building block: 2-Chloro-7-methylsulfanyl-quinoline-3-carbaldehyde . The strategic arrangement of its functional groups offers a trifecta of reactive sites, making it an exceptionally powerful starting material for the synthesis of compound libraries aimed at a wide array of disease targets.

-

The 2-Chloro Group: This position acts as a versatile "linchpin" for nucleophilic aromatic substitution (SNAr) reactions. It can be readily displaced by a vast range of nucleophiles (amines, thiols, alcohols), providing a primary vector for introducing diversity and modulating biological activity.[8]

-

The 3-Carbaldehyde Group: The aldehyde is a cornerstone of synthetic chemistry, enabling countless transformations. It is a direct precursor to Schiff bases, hydrazones, alcohols, and carboxylic acids, and is a key reactant in multicomponent reactions for building complex heterocyclic systems.

-

The 7-Methylsulfanyl Group: The methylthio moiety can serve as a key pharmacophoric element, engaging in specific interactions with target proteins. Furthermore, it is amenable to oxidation to the corresponding sulfoxide and sulfone, which can profoundly alter the molecule's solubility, polarity, and hydrogen bonding capacity, providing a subtle yet powerful tool for optimizing drug-like properties.

This document serves as a detailed guide for researchers, scientists, and drug development professionals, outlining the synthesis, reactivity, and strategic applications of this potent scaffold. We provide field-proven protocols and explain the causality behind experimental choices to empower your discovery programs.

Section 1: Synthesis and Chemical Reactivity

The primary route to 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction , a powerful one-pot method for the formylation and cyclization of acetanilides.[9][10] This reaction transforms a readily available N-arylacetamide into the highly functionalized quinoline core.

Core Synthesis: Vilsmeier-Haack Cyclization

The reaction proceeds by treating an N-arylacetamide, in this case, N-(3-(methylthio)phenyl)acetamide, with the Vilsmeier reagent (formed from phosphorus oxychloride and dimethylformamide). This initiates a cascade involving chlorination, diformylation of the enamine intermediate, and subsequent cyclization to yield the target quinoline.[10]

Caption: Vilsmeier-Haack synthesis workflow.

Protocol 1: Synthesis of this compound

Materials and Reagents:

-

N-(3-(methylthio)phenyl)acetamide

-

Phosphorus oxychloride (POCl₃), freshly distilled

-

N,N-Dimethylformamide (DMF), anhydrous

-

Crushed ice and water

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle

Procedure:

-

In a three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool anhydrous DMF (0.15 mol) to 0 °C in an ice bath.

-

Add freshly distilled POCl₃ (0.35 mol) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature remains below 10 °C. The formation of the solid Vilsmeier reagent will be observed.

-

After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.

-

Add N-(3-(methylthio)phenyl)acetamide (0.05 mol) portion-wise to the reaction mixture.

-

After the addition, heat the reaction mixture to 60-70 °C and maintain for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[9]

-

Upon completion, carefully pour the reaction mixture onto a large beaker filled with 500g of crushed ice, with stirring. This step is highly exothermic and should be performed in a fume hood.

-

A precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.

-

Filter the solid product, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.

-

The crude product can be purified by recrystallization from ethyl acetate to afford the title compound as a solid.

Characterization: The structure should be confirmed by ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry. The aldehyde proton typically appears as a singlet around δ 10.0-10.6 ppm in the ¹H NMR spectrum.[9]

Key Reaction Pathways for Library Development

The true power of this scaffold lies in its orthogonal reactivity. The chloro and aldehyde groups can be addressed sequentially or in a single pot to generate vast chemical diversity.

Caption: Key reaction pathways from the core scaffold.

| Reaction Type | Reagent Class | Resulting Structure | Key Application Area |

| SNAr at C2 | Amines, Anilines | 2-Amino-quinoline derivatives | Kinase Inhibitors, GPCR Ligands |

| Condensation at C3 | Amines, Hydrazides | Schiff Bases, Hydrazones | Anticancer, Antimicrobial |

| Reductive Amination | Amines + Reducing Agent | 3-(Aminomethyl)quinolines | CNS agents, Ion Channel Modulators |

| Cyclocondensation | Hydrazine Hydrate | 1H-Pyrazolo[3,4-b]quinolines | Anticancer, Anti-inflammatory |

| Multicomponent | Various | Fused polycyclic systems | Diversity-oriented synthesis |

Section 2: Applications in Medicinal Chemistry & Target Classes

Derivatives of the quinoline scaffold have demonstrated a wide spectrum of biological activities.[11] The this compound core is an ideal starting point to explore these and other potential therapeutic applications.

-

Anticancer Agents: Many clinically used kinase inhibitors (e.g., Lenvatinib, Cabozantinib) feature a quinoline core.[12] The 2-aminoquinoline motif, readily accessible from our scaffold, is a classic hinge-binding element for kinases. The aldehyde can be used to introduce side chains that target the solvent-exposed region of the ATP-binding pocket.

-

Antimicrobial Agents: Fluoroquinolones are a well-known class of antibiotics. While structurally distinct, the fundamental quinoline scaffold can be elaborated to discover novel antibacterial and antifungal agents.[13] Schiff base and hydrazone derivatives, in particular, have shown significant promise in this area.[14]

-

Anti-inflammatory & Antiviral: The quinoline ring is found in anti-inflammatory drugs like glafenine. The ability to rapidly generate a library of derivatives allows for screening against key inflammatory targets (e.g., COX, LOX, cytokines) and viral proteins.[1]

-

Neurodegenerative Diseases: Certain quinoline derivatives have been investigated for their potential in treating Alzheimer's disease, for example, by inhibiting cholinesterase or modulating other CNS targets.[4]

Caption: General drug discovery workflow using the scaffold.

Section 3: Detailed Application Protocols

The following protocols provide step-by-step methodologies for key transformations, representing common and high-value derivatizations of the title compound.

Protocol 2: Synthesis of a Schiff Base (Imine) Derivative

This protocol details the straightforward condensation of the aldehyde with an amine to form a Schiff base, a common pharmacophore and a stable intermediate for further reactions like reduction.

Materials and Reagents:

-

This compound (1.0 mmol)

-

Substituted aniline (e.g., 4-fluoroaniline) (1.0 mmol)

-

Absolute Ethanol (20 mL)

-

Glacial Acetic Acid (2-3 drops, catalytic)

-

Round-bottom flask, condenser, magnetic stirrer

Procedure:

-

Dissolve this compound in absolute ethanol in a round-bottom flask.

-

Add the substituted aniline to the solution.

-

Add 2-3 drops of glacial acetic acid to catalyze the reaction.[14]

-

Fit the flask with a condenser and reflux the mixture for 4-6 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.

-

After completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution.

-

If precipitation occurs, filter the solid, wash with a small amount of cold ethanol, and dry.

-

If no precipitate forms, reduce the solvent volume under reduced pressure and cool in an ice bath to induce crystallization.

-

The product can be further purified by recrystallization if necessary.

Rationale: The acid catalyst protonates the aldehyde's carbonyl oxygen, making the carbon more electrophilic and accelerating the nucleophilic attack by the amine. The subsequent dehydration step drives the reaction to completion.

Protocol 3: Synthesis of a Fused Heterocycle (1H-Pyrazolo[3,4-b]quinoline)

This protocol demonstrates the power of the scaffold to build more complex, fused heterocyclic systems, which are rigid and often exhibit potent biological activity. This reaction involves both the aldehyde and the chloro group.

Materials and Reagents:

-

This compound (1.0 mmol)

-

Hydrazine hydrate (1.5 mmol)

-

Ethanol or Acetic Acid (solvent)

-

Round-bottom flask, condenser, magnetic stirrer

Procedure:

-

In a round-bottom flask, suspend or dissolve this compound in ethanol.

-

Add hydrazine hydrate to the mixture.

-

Reflux the reaction mixture for 8-12 hours. The reaction involves an initial condensation to form the hydrazone, followed by an intramolecular nucleophilic substitution where the distal nitrogen of the hydrazone displaces the chloride at the C2 position.[8]

-

Monitor the reaction by TLC. A new, more polar spot corresponding to the product should appear.

-

Upon completion, cool the reaction to room temperature.

-

The product often precipitates. Filter the solid, wash with cold ethanol, and dry under vacuum.

-

If necessary, concentrate the filtrate and purify by column chromatography (silica gel, hexane/ethyl acetate gradient).

Self-Validation: The formation of the fused pyrazole ring can be confirmed by the disappearance of the aldehyde proton and the appearance of a new N-H proton (if unsubstituted hydrazine is used) in the ¹H NMR spectrum, along with mass spectrometry data confirming the loss of HCl from the reactants.

References

-

Reis, R., Pinto, L. S. S., & da Costa, T. M. (2021). Quinoline: An Attractive Scaffold in Drug Design. Mini Reviews in Medicinal Chemistry, 21(16), 2209-2226. [1][4]

-

Musiał, A., & Polanski, J. (2017). An overview of quinoline as a privileged scaffold in cancer drug discovery. Expert Opinion on Drug Discovery, 12(8), 781-796. [2][3]

-

Bentham Science Publishers. (n.d.). Quinoline as a Privileged Scaffold in Cancer Drug Discovery. Bentham Science. [5]

-

Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(16), 8484-8515. [8][15]

-

International Journal of Science and Research (IJSR). (n.d.). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. IJSR. [9]

-

Bayoumi, W. A. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Semantic Scholar. [16]

-

Meth-Cohn, O., & Narine, B. (1981). A versatile new synthesis of quinolines and related fused pyridines, Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520-1530. [10]

-

Bala, S., et al. (2014). Biological activities of quinoline derivatives. PubMed. [6]

-

Bentham Science Publishers. (n.d.). Biological Activities of Quinoline Derivatives. Bentham Science. [7]

-

Musso, L., et al. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 25(18), 4279. [12]

-

ResearchGate. (n.d.). (PDF) Biological Activities of Quinoline Derivatives. ResearchGate. [11]

-

Subashini, R., et al. (2009). 2-Chloro-7-methylquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2721. [17]

-

Asian Journal of Chemistry. (2024). Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. Asian Journal of Chemistry. [13]

-

Deokar, S. C., et al. (2024). Designing, Synthesis, and Anticancer Evaluation of Some New Quinoline and Benzothiazole Containing Schiff's Bases. Asian Journal of Green Chemistry. [14]

Sources

- 1. Quinoline: An Attractive Scaffold in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. An overview of quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ingentaconnect.com [ingentaconnect.com]

- 5. Quinoline as a Privileged Scaffold in Cancer Drug Discovery | Bentham Science [eurekaselect.com]

- 6. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benthamscience.com [benthamscience.com]

- 8. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijsr.net [ijsr.net]

- 10. A versatile new synthesis of quinolines and related fused pyridines, Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ajgreenchem.com [ajgreenchem.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. 2-Chloro-7-methylquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Strategic Derivatization of 2-Chloro-7-methylsulfanyl-quinoline-3-carbaldehyde for Biological Screening

Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry.[1][2] This "privileged structure" is found in a multitude of natural products and synthetic compounds, exhibiting a vast array of pharmacological activities, including anticancer, antimicrobial, antimalarial, and anti-inflammatory properties.[1][2][3][4] The versatility of the quinoline core allows for structural modifications that can fine-tune its biological profile, making it an attractive starting point for drug discovery campaigns.

At the heart of this guide is the strategic molecule 2-Chloro-7-methylsulfanyl-quinoline-3-carbaldehyde . This compound, typically synthesized via the Vilsmeier-Haack reaction from the corresponding N-arylacetamide, serves as an exceptional platform for generating chemical diversity.[3][5][6] Its structure is endowed with two key reactive handles:

-

An electrophilic aldehyde at the 3-position, ripe for a variety of condensation and olefination reactions.

-

A reactive chloro group at the 2-position, susceptible to nucleophilic aromatic substitution.

This dual reactivity allows for a combinatorial approach to library synthesis, enabling researchers to systematically explore the chemical space around the quinoline core and probe crucial structure-activity relationships (SAR).[1][7] This document provides detailed, field-proven protocols for the derivatization of this key intermediate and its subsequent evaluation in primary biological screens.

Part 1: Chemical Derivatization Strategies and Protocols

The aldehyde and chloro functionalities are the primary sites for chemical modification. The following protocols detail robust methods for creating diverse libraries of novel quinoline derivatives.

Workflow for Derivatization

The overall strategy involves leveraging the aldehyde and chloro groups in distinct or sequential reaction pathways to maximize structural diversity from a single precursor.

Caption: Derivatization workflow for this compound.

Protocol 1: Reductive Amination for Amine Library Synthesis

This method introduces diverse amine functionalities, which can modulate solubility, basicity, and hydrogen bonding potential—key determinants of pharmacological activity. The reaction proceeds via the formation of a transient imine intermediate, which is then reduced in situ.[8]

Expertise & Causality: Sodium triacetoxyborohydride (STAB) is the preferred reducing agent. It is mild enough not to reduce the starting aldehyde but reactive enough to reduce the protonated imine as it forms. This selectivity prevents side reactions and simplifies the procedure compared to harsher reagents like NaBH₄ or catalytic hydrogenation.[8]

Methodology:

-

Setup: To a solution of this compound (1.0 eq) in 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add the desired primary or secondary amine (1.1 eq).

-

Imine Formation: Stir the mixture at room temperature for 30-60 minutes. If the amine is a salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (TEA) (1.2 eq) to liberate the free amine.

-

Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur.

-

Reaction: Allow the reaction to stir at room temperature for 3-12 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 20 minutes.

-

Extraction: Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

Protocol 2: Knoevenagel Condensation for α,β-Unsaturated Derivatives

The Knoevenagel condensation is a powerful tool for C-C bond formation, reacting the aldehyde with an active methylene compound to yield an electron-deficient alkene.[9][10][11] These products are excellent Michael acceptors and often exhibit potent biological activity.

Expertise & Causality: A weak base like piperidine or N-ethyldiisopropylamine is used as a catalyst. It is basic enough to deprotonate the active methylene compound to form a nucleophilic carbanion but not so strong as to cause self-condensation of the aldehyde.[9] Ethanol is often a suitable green solvent for this transformation.[12]

Methodology:

-

Setup: Dissolve this compound (1.0 eq) and the active methylene compound (e.g., malononitrile or ethyl cyanoacetate) (1.1 eq) in ethanol.

-

Catalysis: Add a catalytic amount of piperidine (0.1 eq).

-

Reaction: Reflux the mixture for 2-6 hours. The product often precipitates from the reaction mixture upon cooling. Monitor progress by TLC.

-

Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes.

-

Purification: Collect the precipitated solid by vacuum filtration, wash with cold ethanol, and dry under vacuum. If no precipitate forms, concentrate the solvent and purify by column chromatography or recrystallization.

Protocol 3: Wittig Reaction for Stereoselective Alkene Synthesis

The Wittig reaction provides unparalleled control over the synthesis of alkenes by reacting the aldehyde with a phosphonium ylide.[13][14] The nature of the ylide dictates the stereochemical outcome.

Expertise & Causality:

-

Non-stabilized ylides (e.g., from alkyltriphenylphosphonium halides) are highly reactive and typically yield the (Z)-alkene under salt-free conditions via a kinetically controlled pathway.[14]

-

Stabilized ylides (bearing an electron-withdrawing group like an ester) are less reactive and thermodynamically favor the formation of the more stable (E)-alkene.[13] Anhydrous conditions are critical as ylides are strong bases and are readily protonated by water.

Methodology (Using a Non-stabilized Ylide for (Z)-Alkene):

-

Ylide Generation:

-

Under an inert atmosphere (N₂ or Ar), suspend the appropriate alkyltriphenylphosphonium halide (1.2 eq) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a strong base such as n-butyllithium (n-BuLi) (1.1 eq) or sodium hydride (NaH) (1.2 eq). A distinct color change (often to deep red or orange) signals ylide formation.

-

Allow the mixture to stir and warm to room temperature for 1 hour.

-

-

Aldehyde Addition:

-

Cool the ylide solution back to 0 °C.

-

Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.

-

-

Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the aldehyde (typically 2-4 hours).

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction & Purification: Extract with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography on silica gel.[13]

| Reaction Type | Key Reagents | Typical Conditions | Expected Product Class |

| Reductive Amination | R₁R₂NH, NaBH(OAc)₃ | DCE or THF, Room Temp | Substituted Amines |

| Knoevenagel Condensation | CH₂(CN)₂, Piperidine | Ethanol, Reflux | α,β-Unsaturated Nitriles |

| Wittig (Non-stabilized) | R-CH₂-PPh₃⁺Br⁻, n-BuLi | Anhydrous THF, 0°C to RT | (Z)-Alkenes |

| Wittig (Stabilized) | (EtO₂C)CH-PPh₃ | Toluene, Reflux | (E)-Alkenes |

| Hydrazone Formation | R-NHNH₂, Acetic Acid | Ethanol, Reflux | Hydrazones |

Part 2: Characterization of Synthesized Derivatives

Structural confirmation of all new compounds is paramount. A combination of standard spectroscopic techniques should be employed.

-

NMR Spectroscopy (¹H, ¹³C): Provides detailed structural information. Key diagnostic signals include the disappearance of the aldehyde proton (~10 ppm in ¹H NMR) and carbon (~190 ppm in ¹³C NMR), and the appearance of new signals corresponding to the introduced moiety (e.g., new aromatic or aliphatic protons, vinyl protons for alkenes).[3][15][16][17]

-

Mass Spectrometry (MS): Confirms the molecular weight of the synthesized derivative, providing direct evidence of a successful transformation.[3][17][18]

-

Infrared (IR) Spectroscopy: Useful for identifying functional groups. Look for the disappearance of the aldehyde C=O stretch (~1700 cm⁻¹) and the appearance of new characteristic bands (e.g., C=N for imines, C=C for alkenes).[18]

Part 3: Protocols for Biological Screening

Once a library of derivatives has been synthesized and characterized, the next step is to evaluate their biological activity. The following protocols outline standard, high-throughput primary screens for anticancer and antimicrobial potential.

Biological Screening Cascade

A tiered approach ensures efficient use of resources, starting with broad primary screens and progressing to more detailed secondary assays for promising hits.

Caption: Tiered workflow for biological screening of the derivative library.

Protocol 4: In Vitro Anticancer Cytotoxicity Screening (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[19] It is a robust and widely used primary screen to identify compounds that inhibit cancer cell proliferation.[20]

Expertise & Causality: A panel of cancer cell lines from different tissue origins (e.g., breast, lung, colon) is used to identify compounds with broad-spectrum activity or potential tissue-selectivity.[20][21] Doxorubicin is included as a positive control, providing a benchmark for cytotoxic potency.

Methodology:

-

Cell Culture: Maintain a panel of human cancer cell lines (e.g., MCF-7, A549, HCT116) in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, in a humidified incubator at 37°C with 5% CO₂.[20]

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.1 to 100 µM). Treat the cells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[20]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curve and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).[20]

Data Presentation: Example Cytotoxicity Data

| Compound ID | Cancer Cell Line | IC₅₀ (µM) |

| Parent Cmpd | MCF-7 (Breast) | > 100 |

| Derivative A-1 | MCF-7 (Breast) | 15.2 ± 1.8 |

| Derivative B-1 | MCF-7 (Breast) | 5.4 ± 0.7 |

| Doxorubicin | MCF-7 (Breast) | 0.9 ± 0.1 |

Protocol 5: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7][22]

Expertise & Causality: Testing against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria is crucial, as differences in cell wall structure often lead to different susceptibility profiles.[18][23]

Methodology:

-

Inoculum Preparation: Grow bacterial strains overnight in an appropriate broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate using broth as the diluent.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria + broth, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest compound concentration in which no visible bacterial growth (turbidity) is observed.[7]

Data Presentation: Example Antimicrobial Data

| Compound ID | S. aureus (Gram +) MIC (µg/mL) | E. coli (Gram -) MIC (µg/mL) |

| Parent Cmpd | > 128 | > 128 |

| Derivative A-1 | 16 | 64 |

| Derivative B-1 | 32 | > 128 |

| Ciprofloxacin | 0.5 | 0.25 |

References

- BenchChem. (2025). Application Notes and Protocols for the Wittig Reaction of 6-Chloroisoquinoline-1-carbaldehyde.

- BenchChem. (2025). Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents.

-

ResearchGate. (n.d.). Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. Available at: [Link]

-

MDPI. (n.d.). Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety. Available at: [Link]

-

Journal of Pharmaceutical Negative Results. (2021). A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity. Available at: [Link]

- BenchChem. (2025). Preliminary Cytotoxicity Screening of Novel Anticancer Compounds: A Technical Guide.

-

National Institutes of Health. (n.d.). Facile access to 3-sulfonylquinolines via Knoevenagel condensation/aza-Wittig reaction cascade involving ortho-azidobenzaldehydes and β-ketosulfonamides and sulfones. Available at: [Link]

-

PubMed. (2012). Synthesis and characterization of some new quinoline based derivatives endowed with broad spectrum antimicrobial potency. Available at: [Link]

-

RSC Publishing. (n.d.). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Available at: [Link]

-

Ingenta Connect. (2022). Chemistry of 2-(Piperazin-1-yl) Quinoline-3-Carbaldehydes. Available at: [Link]

-

International Journal of Pharmacy and Biological Sciences. (n.d.). In vivo Methods for Preclinical Screening of Anticancer Drugs. Available at: [Link]

-

PubMed. (2020). Synthesis and Characterization of Quinoline-Carbaldehyde Derivatives as Novel Inhibitors for Leishmanial Methionine Aminopeptidase 1. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Available at: [Link]

-

ResearchGate. (2017). Antibacterial Screening of some Heterocyclic Compounds Containing Quinoline Nucleus. Available at: [Link]

-

Frontiers. (n.d.). Advanced Computational Methodologies Used in the Discovery of New Natural Anticancer Compounds. Available at: [Link]

-

MDPI. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Available at: [Link]

-

PubMed. (2009). Biological activities of quinoline derivatives. Available at: [Link]

-

Wikipedia. (n.d.). Wittig reaction. Available at: [Link]

-

MDPI. (2023). Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. Available at: [Link]

-

MDPI. (n.d.). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. Available at: [Link]

-

AACR Publications. (n.d.). An Unbiased Oncology Compound Screen to Identify Novel Combination Strategies. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Available at: [Link]

-

Oriental Journal of Chemistry. (2007). Synthesis and Screening of Some Heterocyclic Compounds for Their Antibacterial Activity With Special Reference to Benzamides Derivatives. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. Available at: [Link]

-

RSC Publishing. (2022). Synthesis, characterization, in silico molecular docking, and antibacterial activities of some new nitrogen-heterocyclic analogues based on a p-phenolic unit. Available at: [Link]

-

ResearchGate. (2024). Synthetic transformations of quinoline-3-carbaldehydes with ethanol as a green solvent. Available at: [Link]

-

National Institutes of Health. (n.d.). 2-Chloro-7-methylquinoline-3-carbaldehyde. Available at: [Link]

-

RSC Publishing. (n.d.). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Available at: [Link]

-

Wikipedia. (n.d.). Knoevenagel condensation. Available at: [Link]

-

Semantic Scholar. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Available at: [Link]

-

ResearchGate. (2018). 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017). Available at: [Link]

-

MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Available at: [Link]

-

ResearchGate. (n.d.). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. Available at: [Link]

-

ResearchGate. (n.d.). recent developments in knoevenagel condensation reaction: a review. Available at: [Link]

-

IJRAR. (n.d.). The Importance and Applications of Knoevenagel Reaction (Brief Review). Available at: [Link]

Sources

- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ingentaconnect.com [ingentaconnect.com]

- 6. 2-Chloro-7-methylquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnrjournal.com [pnrjournal.com]

- 8. mdpi.com [mdpi.com]

- 9. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 10. Knoevenagel Condensation Reaction [sigmaaldrich.com]

- 11. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Wittig reaction - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. Synthesis and characterization of some new quinoline based derivatives endowed with broad spectrum antimicrobial potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. aacrjournals.org [aacrjournals.org]

- 22. researchgate.net [researchgate.net]

- 23. Synthesis and Screening of Some Heterocyclic Compounds for Their Antibacterial Activity With Special Reference to Benzamides Derivatives – Oriental Journal of Chemistry [orientjchem.org]